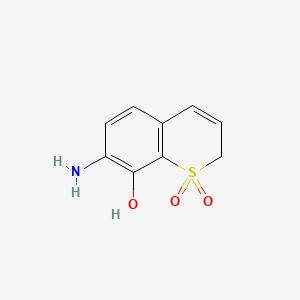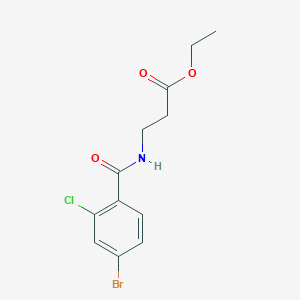
4-((Pyrimidin-2-ylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Pyrimidin-2-ylamino)methyl)phenol is an organic compound that belongs to the class of aminophenols and aminopyrimidines It is characterized by the presence of a pyrimidine ring attached to a phenol group via an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyrimidin-2-ylamino)methyl)phenol typically involves the reaction of 2-aminopyrimidine with 4-hydroxybenzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Pyrimidin-2-ylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted aminophenols.
Aplicaciones Científicas De Investigación
4-((Pyrimidin-2-ylamino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((Pyrimidin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((Pyridin-2-ylamino)methyl)phenol
- 4-((Pyrimidin-4-ylamino)methyl)phenol
- 4-((Pyrimidin-5-ylamino)methyl)phenol
Uniqueness
4-((Pyrimidin-2-ylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H11N3O/c15-10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7,15H,8H2,(H,12,13,14) |
Clave InChI |
VHOWFDAEMWBUTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)



![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)


![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)


